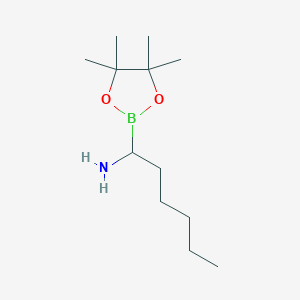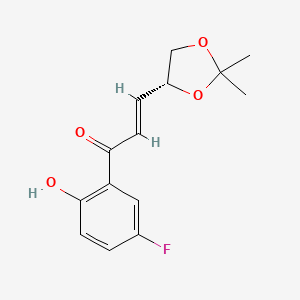![molecular formula C12H9BO2Se B13414391 Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)
Dibenzo[b,d]selenophen-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]selenophen-3-ylboronic acid: is an organoboron compound that features a selenophene ring fused with two benzene rings and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction of dibenzo[b,d]selenophene with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for Dibenzo[b,d]selenophen-3-ylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]selenophen-3-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenophene ring to selenol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Dibenzo[b,d]selenophen-3-ylboronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Research into its use in drug development, particularly for its potential anticancer properties.
Industry: Utilized in the synthesis of materials for organic electronics and other advanced materials.
Mechanism of Action
The mechanism by which Dibenzo[b,d]selenophen-3-ylboronic acid exerts its effects primarily involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the selenophene ring, which can stabilize the transition state and improve reaction efficiency .
Comparison with Similar Compounds
- Dibenzo[b,d]furan-3-ylboronic acid
- Dibenzo[b,d]thiophen-3-ylboronic acid
Comparison:
- Dibenzo[b,d]selenophen-3-ylboronic acid features a selenium atom in the heterocyclic ring, which imparts unique electronic properties compared to its sulfur and oxygen analogs.
- Dibenzo[b,d]furan-3-ylboronic acid has an oxygen atom, making it less reactive in certain conditions but more stable.
- Dibenzo[b,d]thiophen-3-ylboronic acid contains a sulfur atom, which can influence its reactivity and stability differently from the selenium-containing compound .
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, scientific research, and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials and biologically active compounds.
Properties
Molecular Formula |
C12H9BO2Se |
|---|---|
Molecular Weight |
274.98 g/mol |
IUPAC Name |
dibenzoselenophen-3-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H |
InChI Key |
UTIVOHBGCXNZKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3[Se]2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



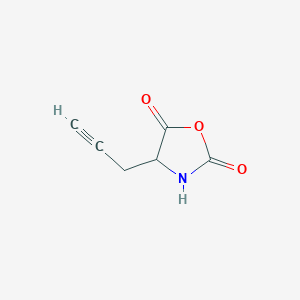

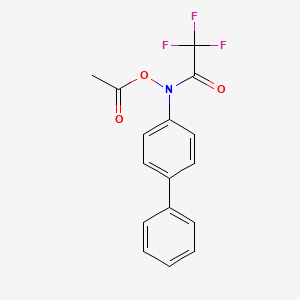
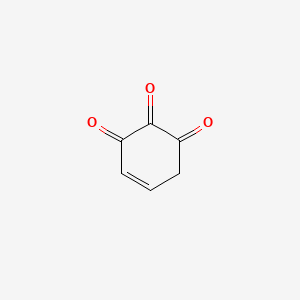
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)

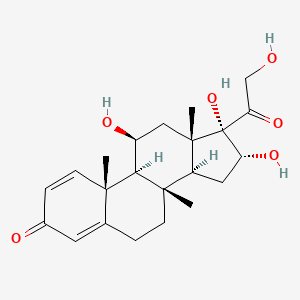

![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)

![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)
